![molecular formula C12H18N2OS B6583220 4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine CAS No. 1223200-95-0](/img/structure/B6583220.png)
4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine
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Overview
Description
Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . It’s a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . Thiazole itself is notable as a component of the vitamin thiamine (B1) .
Synthesis Analysis
Thiazoles have been synthesized through various methods. One common method involves the C-H substitution reaction of thiazole by the catalysis of the palladium/copper system .Molecular Structure Analysis
Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The calculated pi-electron density indicates that the C-5 atom can undergo electrophilic substitution and the C-2 atom is susceptible to nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have been found to undergo various chemical reactions. For instance, they can participate in donor-acceptor, nucleophilic, and oxidation reactions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116–118°C .Scientific Research Applications
- Thiazoles have been investigated for their antimicrobial properties. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring. Researchers have synthesized various thiazole derivatives and screened them for antibacterial and antifungal activities .
- Some thiazole derivatives have shown potent antioxidant activity. Researchers have synthesized compounds with thiazole rings and evaluated their in vitro antioxidant properties. These compounds could potentially serve as antioxidants in various applications .
Antimicrobial Activity
Antioxidant Properties
Mechanism of Action
Safety and Hazards
Future Directions
Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, and other activities . Therefore, future research may focus on the design and development of different thiazole derivatives to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
4-(1,3-thiazol-4-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-4-12-11(3-1)14(5-6-15-12)7-10-8-16-9-13-10/h8-9,11-12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWUORNOPDEYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)CC3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(thiazol-4-ylmethyl)octahydro-2H-benzo[b][1,4]oxazine |
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